2-Fluoro-3-formyl-4,5-dimethoxyphenylboronic acid
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Overview
Description
2-Fluoro-3-formyl-4,5-dimethoxyphenylboronic acid is an organoboron compound with the molecular formula C9H10BFO4. This compound is characterized by the presence of a boronic acid group, a formyl group, and two methoxy groups attached to a phenyl ring. It is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out in aqueous or organic solvents.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-3-formyl-4,5-dimethoxyphenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Palladium catalysts, bases (e.g., potassium carbonate), aryl or vinyl halides
Major Products Formed
Oxidation: 2-Fluoro-3-carboxy-4,5-dimethoxyphenylboronic acid
Reduction: 2-Fluoro-3-hydroxymethyl-4,5-dimethoxyphenylboronic acid
Substitution: Various biaryl or vinyl derivatives depending on the coupling partner
Scientific Research Applications
2-Fluoro-3-formyl-4,5-dimethoxyphenylboronic acid has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, where the boronic acid group can interact with biological targets such as enzymes and receptors.
Material Science: It is used in the synthesis of advanced materials, including polymers and electronic materials, due to its ability to form stable carbon-boron bonds.
Mechanism of Action
The mechanism of action of 2-Fluoro-3-formyl-4,5-dimethoxyphenylboronic acid in chemical reactions involves the formation of a boronate complex with the target molecule. In the Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The presence of the formyl and methoxy groups can influence the reactivity and selectivity of the compound in various reactions.
Comparison with Similar Compounds
2-Fluoro-3-formyl-4,5-dimethoxyphenylboronic acid can be compared with other similar compounds, such as:
3-Formylphenylboronic acid: Lacks the fluoro and methoxy groups, which can affect its reactivity and applications.
4-Formylphenylboronic acid: Similar to 3-formylphenylboronic acid but with the formyl group in a different position, leading to different reactivity and selectivity.
2-Fluoro-3-(trifluoromethyl)phenylboronic acid: Contains a trifluoromethyl group instead of the formyl and methoxy groups, resulting in different chemical properties and applications.
The unique combination of the fluoro, formyl, and methoxy groups in this compound makes it a versatile and valuable compound in various fields of scientific research.
Properties
Molecular Formula |
C9H10BFO5 |
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Molecular Weight |
227.98 g/mol |
IUPAC Name |
(2-fluoro-3-formyl-4,5-dimethoxyphenyl)boronic acid |
InChI |
InChI=1S/C9H10BFO5/c1-15-7-3-6(10(13)14)8(11)5(4-12)9(7)16-2/h3-4,13-14H,1-2H3 |
InChI Key |
KIFTUZDFUSHSNA-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C(=C1F)C=O)OC)OC)(O)O |
Origin of Product |
United States |
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